molecular formula C13H8Cl2N2O B2911067 6-chloro-2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol CAS No. 338978-74-8

6-chloro-2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol

Cat. No.: B2911067
CAS No.: 338978-74-8
M. Wt: 279.12
InChI Key: KAYIRMVCJBVHAK-UHFFFAOYSA-N
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Description

The compound “6-chloro-2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol” belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are compounds containing a benzene ring fused to an imidazole ring (five member ring containing a nitrogen atom, three carbon atoms, and two double bonds). They are aromatic heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of benzimidazoles consists of a fused ring structure, which includes a benzene ring and an imidazole ring . The presence of nitrogen in the imidazole ring makes benzimidazoles a class of heterocyclic aromatic organic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific structure . These properties could include its solubility, melting point, boiling point, and stability under various conditions.

Future Directions

The future directions for research on a compound like “6-chloro-2-(2-chlorophenyl)-1H-1,3-benzimidazol-1-ol” could include exploring its potential biological activities, developing new synthetic methods, and studying its mechanism of action .

Properties

IUPAC Name

6-chloro-2-(2-chlorophenyl)-1-hydroxybenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O/c14-8-5-6-11-12(7-8)17(18)13(16-11)9-3-1-2-4-10(9)15/h1-7,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYIRMVCJBVHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2O)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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